![molecular formula C19H19NO2S2 B2798030 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide CAS No. 2035001-89-7](/img/structure/B2798030.png)
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide
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Description
The compound is a sulfonamide derivative with a benzo[b]thiophene moiety. Benzo[b]thiophene is a bicyclic compound consisting of a fused benzene and thiophene ring . Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (S(=O)2-NH2). They are well known for their various biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzo[b]thiophene ring system and other substituent rings representing a donor-linker-acceptor conjugated system .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, benzo[b]thiophene is a white, flammable solid with an unpleasant smell, which is poorly soluble in water .Scientific Research Applications
Organic Cathode Material for Lithium-Ion Batteries
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide: has been investigated as an organic cathode material for lithium-ion batteries (LIBs). Researchers have synthesized a related compound called benzo[c]thiophen-1(3H)-thione (DPTTO) by substituting oxygen atoms with sulfur ones in the original compound. DPTTO demonstrates better battery performance than its oxygen counterpart, with an initial specific capacity of 162 mA h g⁻¹ and long-term stability of 80 mA h g⁻¹ after 500 cycles. This finding inspires further exploration of sulfur-rich organic materials for future LIBs .
Human Monoamine Oxidase (hMAO) Inhibitors
A series of benzo[b]thiophen-3-ols —derivatives of the compound—have been synthesized and evaluated as potential hMAO inhibitors. These compounds were studied both in vitro and ex vivo using rat cortex synaptosomes. The evaluation included assessing the 3,4-dihydroxyphenylacetic acid/dopamine (DOPAC/DA) ratio and lactate dehydrogenase (LDH) activity. These findings suggest potential applications in neuropharmacology and mental health research .
Organic Solar Cells (OSCs)
In the realm of organic solar cells, researchers have employed 2-alkyl-3-chlorothiophene flanked DTBDT-alt-1,3-bis(thiophen-2-yl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c] as a donor material. Strategies such as increasing the donor-acceptor spacing and incorporating radical conjugated polymer additives have synergistically improved OSC performance. This compound contributes to enhancing the efficiency of organic photovoltaic devices .
Synthesis of Benzo[b]thiophenes
The aryne reaction with alkynyl sulfides has been employed to synthesize a broad range of 3-aryl- and 3-alkyl-substituted benzo[b]thiophenes . These derivatives exhibit diverse chemical properties and may find applications in materials science, organic synthesis, and pharmaceutical research .
properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-15(13-17-14-23-19-10-6-5-9-18(17)19)20-24(21,22)12-11-16-7-3-2-4-8-16/h2-12,14-15,20H,13H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDMQIFLHMOQBY-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide |
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